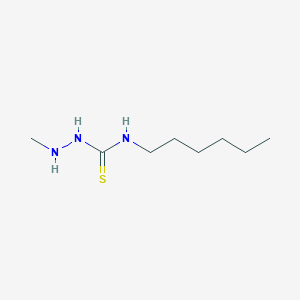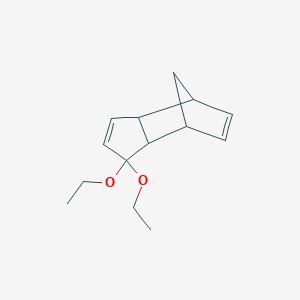
1,1-Diethoxy-3a,4,7,7a-tetrahydro-1H-4,7-methanoindene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Diethoxy-3a,4,7,7a-tetrahydro-1H-4,7-methanoindene is a complex organic compound with a unique structure It is characterized by its diethoxy functional groups and a tetrahydro-methanoindene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Diethoxy-3a,4,7,7a-tetrahydro-1H-4,7-methanoindene typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diene with an aldehyde or ketone in the presence of an acid catalyst. The reaction conditions often require careful control of temperature and solvent to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1,1-Diethoxy-3a,4,7,7a-tetrahydro-1H-4,7-methanoindene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution Reagents: Halogens, acids, and bases can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
1,1-Diethoxy-3a,4,7,7a-tetrahydro-1H-4,7-methanoindene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Its derivatives may have potential biological activity, making it a candidate for drug development and biochemical studies.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: It can be used in the production of specialty chemicals, polymers, and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1,1-Diethoxy-3a,4,7,7a-tetrahydro-1H-4,7-methanoindene involves its interaction with molecular targets through its functional groups. These interactions can lead to various chemical transformations, depending on the specific pathways and conditions. The diethoxy groups and the methanoindene core play crucial roles in determining its reactivity and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
4,7-Methano-1H-indene, 4,5,6,7,8,8-hexachloro-3a,4,7,7a-tetrahydro-: This compound has a similar core structure but with different substituents, leading to distinct chemical properties.
Dicyclopentadiene: Another related compound with a similar indene core but different functional groups.
Uniqueness
1,1-Diethoxy-3a,4,7,7a-tetrahydro-1H-4,7-methanoindene is unique due to its specific diethoxy functional groups, which impart distinct reactivity and potential applications compared to its analogs. This uniqueness makes it valuable for specialized research and industrial applications.
Propiedades
Número CAS |
90024-09-2 |
|---|---|
Fórmula molecular |
C14H20O2 |
Peso molecular |
220.31 g/mol |
Nombre IUPAC |
5,5-diethoxytricyclo[5.2.1.02,6]deca-3,8-diene |
InChI |
InChI=1S/C14H20O2/c1-3-15-14(16-4-2)8-7-12-10-5-6-11(9-10)13(12)14/h5-8,10-13H,3-4,9H2,1-2H3 |
Clave InChI |
IRBCVAGLRUPXQI-UHFFFAOYSA-N |
SMILES canónico |
CCOC1(C=CC2C1C3CC2C=C3)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(3-Acetyl-2,2-dimethylcyclobutyl)methyl]-N'-naphthalen-1-ylurea](/img/structure/B14383876.png)
![3-Bromo-1-[4-(tetradecyloxy)phenyl]propan-1-one](/img/structure/B14383878.png)

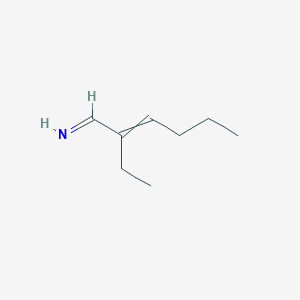

![N-([1,1'-Biphenyl]-3-yl)-2-(2,3-dihydro-1H-indol-1-yl)acetamide](/img/structure/B14383908.png)
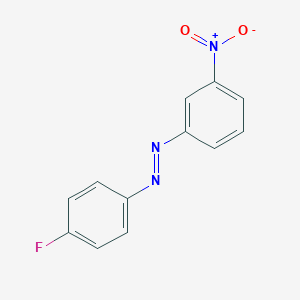
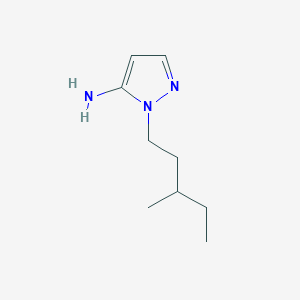
![1,1-Dichloro-5-ethyl-5,7,7-trimethyl-4,6-dioxaspiro[2.4]heptane](/img/structure/B14383919.png)
![1-Ethyl-3-[(hexadecylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14383925.png)

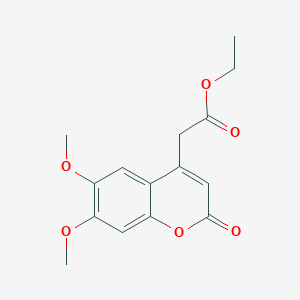
![2,4-Diaminopyrido[3,2-d]pyrimidine-6-carbaldehyde](/img/structure/B14383939.png)
